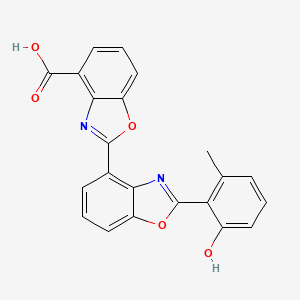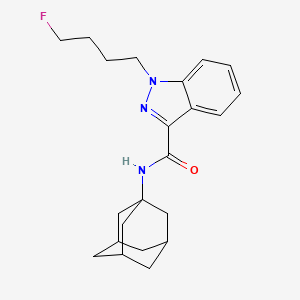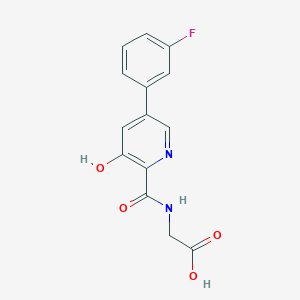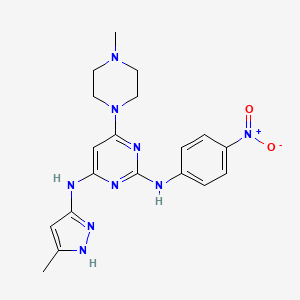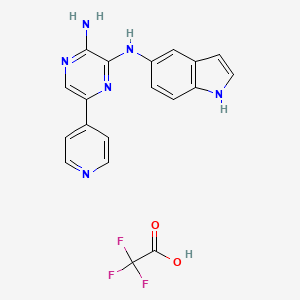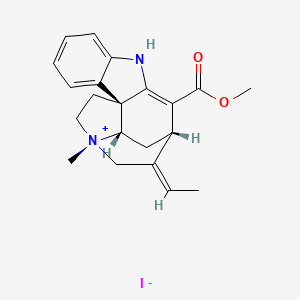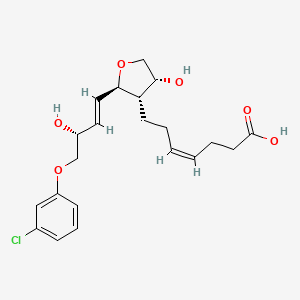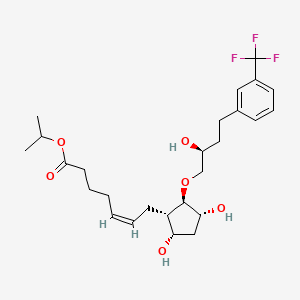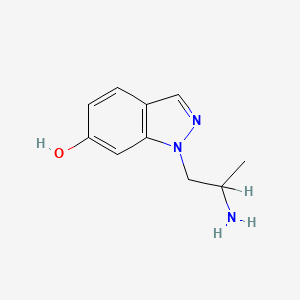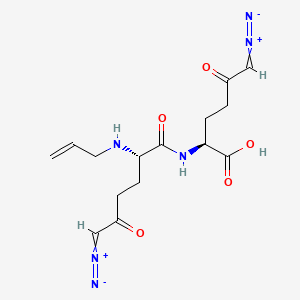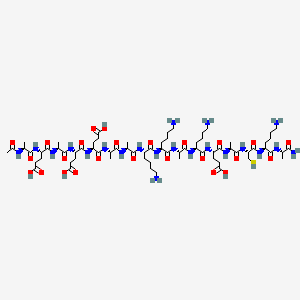
alpha1BAla
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha1BAla is a partially alpha-helical peptide.
Wissenschaftliche Forschungsanwendungen
Cognitive Performance and Vitamin Status
A study by Wolters et al. (2005) examined the effect of 6-month multivitamin supplementation on cognitive performance in elderly women. The study found no significant improvement in cognitive performance after vitamin supplementation.
Vitamin E and Human Health
Research by Clarke, Burnett, & Croft (2008) discussed the role of alpha-tocopherol in health and disease, highlighting its function as an antioxidant and its involvement in various cellular processes. The study emphasized the need for further research on vitamin E’s potential adverse effects.
Effects of Alpha S1-Casein Hydrolysate
A study conducted by Kim et al. (2007) explored the effects of alpha (s1)-casein hydrolysate on stress-related symptoms in women. The results indicated a reduction in symptoms related to stress.
Cobalamins and HIV Infection
Research by Weinberg et al. (1995) investigated the ability of cobalamins to inhibit HIV-1 infection of hematopoietic cells, suggesting potential therapeutic applications for cobalamins in HIV-1 treatment.
Alpha1-Antitrypsin and Pulmonary Effects
A study by Koppel et al. (1994) demonstrated that alpha1-antitrypsin could protect neonatal rats from the pulmonary effects of oxygen toxicity, highlighting its therapeutic potential in pulmonary conditions.
Aerosolized Alpha1-Antitrypsin
Hubbard et al. (1989) investigated the effectiveness of aerosolized alpha1-antitrypsin in increasing respiratory anti-neutrophil-elastase defenses. The study, published in Annals of Internal Medicine, suggested that aerosolized alpha1-antitrypsin is a safe and potentially effective therapy for alpha1-antitrypsin deficiency.
Interaction of Beta-Carotene and Alpha-Tocopherol
Research by Xu et al. (1992) focused on the effects of beta-carotene supplementation on alpha-tocopherol levels in humans and mice, highlighting the interaction between these compounds.
Alpha1-Protease Inhibitor in Normal Volunteers
Vogelmeier et al. (1997) explored the safety and duration of action of aerosolized alpha1-protease inhibitor in normal volunteers. Their findings, published in the American Journal of Respiratory and Critical Care Medicine, supported the potential of this therapy for alpha1-protease inhibitor deficiency.
Prostaglandin E1.Alpha CD in Diabetic Neuropathy
A study by Shindo et al. (1994) evaluated the effect of prostaglandin E1.alpha CD on vibratory threshold in patients with diabetic neuropathy, contributing to the understanding of treatment options for this condition.
Vitamin B12 Transport by Transcobalamin
Wuerges et al. (2006) investigated the structural basis for mammalian vitamin B12 transport by transcobalamin, providing insights into vitamin B12 metabolism and transport mechanisms. Their work is detailed in Proceedings of the National Academy of Sciences of the United States of America.
Eigenschaften
CAS-Nummer |
151868-51-8 |
|---|---|
Produktname |
alpha1BAla |
Molekularformel |
C70H121N21O25S |
Molekulargewicht |
1688.92 |
IUPAC-Name |
(4S,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S)-34-((S)-2-acetamidopropanamido)-4-(((S)-1-(((R)-1-(((S)-6-amino-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxohexan-2-yl)amino)-3-mercapto-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamoyl)-7,13,16-tris(4-aminobutyl)-25,28-bis(2-carboxyethyl)-10,19,22,31-tetramethyl-6,9,12,15,18,21,24,27,30,33-decaoxo-5,8,11,14,17,20,23,26,29,32-decaazaheptatriacontanedioic acid |
InChI |
InChI=1S/C70H121N21O25S/c1-34(55(75)101)77-62(108)42(17-9-13-29-71)88-70(116)50(33-117)91-61(107)40(7)82-66(112)47(22-26-52(95)96)89-68(114)45(20-12-16-32-74)84-59(105)38(5)80-63(109)43(18-10-14-30-72)87-67(113)44(19-11-15-31-73)83-58(104)37(4)78-56(102)36(3)79-65(111)48(23-27-53(97)98)90-69(115)49(24-28-54(99)100)86-60(106)39(6)81-64(110)46(21-25-51(93)94)85-57(103)35(2)76-41(8)92/h34-40,42-50,117H,9-33,71-74H2,1-8H3,(H2,75,101)(H,76,92)(H,77,108)(H,78,102)(H,79,111)(H,80,109)(H,81,110)(H,82,112)(H,83,104)(H,84,105)(H,85,103)(H,86,106)(H,87,113)(H,88,116)(H,89,114)(H,90,115)(H,91,107)(H,93,94)(H,95,96)(H,97,98)(H,99,100)/t34-,35-,36-,37-,38-,39-,40-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
InChI-Schlüssel |
QLRFMKOHWHTBEJ-AFVHRJOWSA-N |
SMILES |
C[C@@H](C(N)=O)NC([C@H](CCCCN)NC([C@H](CS)NC([C@H](C)NC([C@H](CCC(O)=O)NC([C@H](CCCCN)NC([C@H](C)NC([C@H](CCCCN)NC([C@H](CCCCN)NC([C@H](C)NC([C@H](C)NC([C@H](CCC(O)=O)NC([C@H](CCC(O)=O)NC([C@H](C)NC([C@H](CCC(O)=O)NC([C@H](C)NC(C)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
alpha1BAla; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



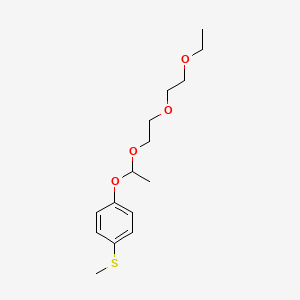
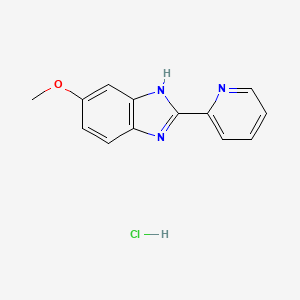
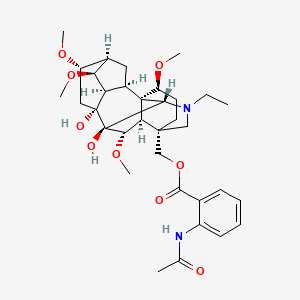
![[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-benzoyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B605254.png)
